2,4-Pentanedione, ion(1-), sodium

描述

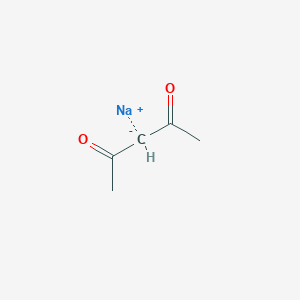

2,4-Pentanedione, ion(1-), sodium, also known as sodium acetylacetonate, is an organic compound with the chemical formula C5H7NaO2. It is the sodium salt of 2,4-pentanedione (acetylacetone), a β-diketone that exists in equilibrium between its keto and enol forms. This compound is widely used in various chemical processes due to its ability to form stable complexes with metal ions .

准备方法

Synthetic Routes and Reaction Conditions

2,4-Pentanedione, ion(1-), sodium can be synthesized through the deprotonation of 2,4-pentanedione using a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution, where the sodium ion replaces the hydrogen ion, forming the sodium salt .

Industrial Production Methods

In industrial settings, the production of sodium acetylacetonate involves the reaction of 2,4-pentanedione with sodium ethoxide in ethanol, followed by the removal of ethanol under reduced pressure. This method ensures high purity and yield of the final product .

化学反应分析

Types of Reactions

2,4-Pentanedione, ion(1-), sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted acetylacetonates.

科学研究应用

Catalysis in Organic Synthesis

Sodium acetylacetonate is widely used as a catalyst in organic synthesis due to its ability to form chelate complexes with metal ions. This chelation enhances the reactivity of the metal, facilitating various reactions such as:

- Alkylation Reactions : It can be used to synthesize alkylated products through reactions with alkyl halides.

- Condensation Reactions : Acts as a base in Claisen condensation reactions, leading to the formation of β-keto esters.

Case Study: Alkylation of Aromatic Compounds

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of sodium acetylacetonate as a catalyst for the alkylation of aromatic compounds. The reaction yielded high selectivity and efficiency, showcasing its potential in industrial applications .

Applications in Battery Technology

Sodium acetylacetonate has gained attention in the field of battery technology, especially for sodium-ion batteries (SIBs). Its role includes:

- Electrolyte Formation : Sodium acetylacetonate can be used to form stable electrolytes that enhance battery performance.

- Cathode Material Development : Research indicates that it can be incorporated into cathode materials to improve conductivity and energy density.

Case Study: Sodium-Ion Battery Development

A recent study highlighted the use of sodium acetylacetonate in developing new cathode materials for SIBs. The findings indicated that incorporating this compound improved the electrochemical stability and capacity retention of the batteries over multiple charge-discharge cycles .

Coordination Chemistry

Sodium acetylacetonate is an important ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for:

- Metal Ion Extraction : Used in processes to selectively extract metal ions from solutions.

- Synthesis of Metal Nanoparticles : Acts as a stabilizing agent during the synthesis of metal nanoparticles, which have applications in catalysis and electronics.

Data Table: Stability Constants of Metal Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu²⁺ | 6.5 |

| Ni²⁺ | 5.8 |

| Co²⁺ | 5.0 |

This table summarizes the stability constants for various metal complexes formed with sodium acetylacetonate, indicating its strong binding capabilities.

Environmental Applications

Due to its low toxicity and environmental impact, sodium acetylacetonate is being explored for use in:

- Water Treatment : As a chelating agent to remove heavy metals from wastewater.

- Soil Remediation : Helps in immobilizing heavy metals in contaminated soils.

Case Study: Heavy Metal Removal from Industrial Effluents

Research conducted at a leading environmental science laboratory demonstrated that sodium acetylacetonate effectively reduced heavy metal concentrations in industrial wastewater by up to 90%, highlighting its potential for sustainable environmental practices .

作用机制

The mechanism of action of 2,4-pentanedione, ion(1-), sodium involves its ability to form stable chelate complexes with metal ions. The enolate form of the compound coordinates with metal ions through its oxygen atoms, forming a six-membered ring structure. This chelation stabilizes the metal ion and enhances its reactivity in various chemical processes .

相似化合物的比较

Similar Compounds

Acetylacetone (2,4-Pentanedione): The parent compound of sodium acetylacetonate, which exists in equilibrium between keto and enol forms.

1,3-Diketones: Compounds like 1,3-cyclohexanedione and 1,3-diphenyl-1,3-propanedione, which also form stable metal complexes.

Uniqueness

2,4-Pentanedione, ion(1-), sodium is unique due to its high stability and ability to form strong chelate complexes with a wide range of metal ions. This property makes it highly valuable in various chemical, biological, and industrial applications .

生物活性

2,4-Pentanedione, also known as acetylacetone, is a beta-diketone with notable chemical properties that contribute to its biological activity. The sodium salt form, 2,4-pentanedione, ion(1-), sodium, has garnered attention due to its applications in organic synthesis and potential biological implications. This article explores the biological activity of this compound, including its toxicity, effects on cellular mechanisms, and relevance in pharmacological contexts.

2,4-Pentanedione is a colorless to slightly yellow liquid with a melting point of -23°C and a boiling point of 102°C. It is highly soluble in water (166 g/L at 20°C) and has a low log Kow value (0.34) indicating minimal lipophilicity, which affects its bioavailability and interaction with biological systems .

Toxicological Profile

The toxicological effects of 2,4-pentanedione have been studied extensively:

- Teratogenic Effects : In animal studies, no teratogenic effects were observed; however, fetotoxic effects were noted at high concentrations (200 ppm) leading to reduced fetal weights .

- Hematological Effects : At doses of 300 and 650 ppm, reversible hematological changes were observed. Histopathological examinations revealed neuronal degeneration in the brain at the highest dose .

- Genotoxicity : The compound has shown clastogenic potential in vitro but did not produce chromosomal aberrations in vivo under specific conditions. Notably, it induced micronuclei formation in mice but not in rats .

The biological activity of 2,4-pentanedione can be attributed to its ability to interact with various cellular pathways:

- Reactive Oxygen Species (ROS) : Studies indicate that exposure to 2,4-pentanedione can lead to oxidative stress by increasing ROS levels within cells. This mechanism is critical as it can disrupt cellular homeostasis and lead to apoptosis or necrosis in sensitive cell types .

- Enzyme Inhibition : Research suggests that 2,4-pentanedione may inhibit certain enzymes involved in metabolic pathways. This inhibition can alter the metabolism of various substrates within the cell, potentially leading to therapeutic effects or toxicity depending on the context .

Respiratory Effects

A significant body of research has focused on the respiratory implications of inhaling compounds related to 2,4-pentanedione. For instance:

- Chronic Exposure : Occupational exposure to flavoring agents containing diacetyl (a compound related to 2,4-pentanedione) has been linked to severe respiratory conditions such as bronchiolitis obliterans (popcorn lung). This condition is characterized by airway obstruction and chronic cough due to inflammatory responses triggered by inhalation .

| Study | Findings |

|---|---|

| Study A | Chronic exposure linked to airway remodeling and inflammation . |

| Study B | Increased incidence of asthma and chronic bronchitis among workers exposed to diacetyl . |

Pharmacological Implications

The potential therapeutic applications of 2,4-pentanedione derivatives are being explored. These derivatives are synthesized for their potential use as:

- Antimicrobial Agents : Some studies have indicated that modifications of 2,4-pentanedione can enhance antimicrobial activity against various pathogens.

- Anticancer Properties : Preliminary research suggests that certain derivatives may exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

属性

IUPAC Name |

sodium;pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.Na/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIMCZAVKFCITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17272-66-1 (Parent) | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80912071 | |

| Record name | Sodium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15435-71-9 | |

| Record name | Sodium acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。